molecular formula C25H30N4O5S B4220445 1-(4-METHOXYPHENYL)-3-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE

1-(4-METHOXYPHENYL)-3-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4220445
M. Wt: 498.6 g/mol
InChI Key: HRRFTGUQEIPVJM-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione is a complex organic compound with a unique structure that includes methoxyphenyl, pyrrolidinylsulfonyl, and piperazinyl groups

Preparation Methods

The synthesis of 1-(4-METHOXYPHENYL)-3-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with 4-(1-pyrrolidinylsulfonyl)benzaldehyde to form an intermediate, which is then reacted with piperazine and succinic anhydride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-3-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar compounds to 1-(4-METHOXYPHENYL)-3-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE include:

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(4-pyrrolidin-1-ylsulfonylphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5S/c1-34-21-8-4-20(5-9-21)29-24(30)18-23(25(29)31)27-16-14-26(15-17-27)19-6-10-22(11-7-19)35(32,33)28-12-2-3-13-28/h4-11,23H,2-3,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRFTGUQEIPVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-METHOXYPHENYL)-3-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
1-(4-METHOXYPHENYL)-3-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
1-(4-METHOXYPHENYL)-3-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
1-(4-METHOXYPHENYL)-3-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
1-(4-METHOXYPHENYL)-3-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
1-(4-METHOXYPHENYL)-3-{4-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE

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